![molecular formula C8H8BrClO B1382633 (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol CAS No. 1568232-45-0](/img/structure/B1382633.png)
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol
Overview
Description
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, also known as 1RBCPE, is a versatile organic compound that has a wide range of applications in the field of chemistry. It is a chiral compound, meaning it has two forms that are mirror images of each other and can exist in either a right-handed or left-handed form. It is used in a variety of ways, such as in the synthesis of pharmaceuticals, in the production of polymers, and as a reagent in organic reactions.
Scientific Research Applications
Synthesis and Characterization
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol serves as an intermediate in the synthesis of enantiomerically pure compounds. For example, Zhang et al. (2014) developed a facile synthesis procedure for enantiomerically pure diarylethanes, starting from related bromo-chlorophenyl compounds. This method is notable for its scalability, cost-effectiveness, and ability to produce enantiomers with high purity and well-defined configurations, as confirmed by X-ray diffraction analyses of key intermediates (Zhang et al., 2014).
Catalysis and Chemical Reactions
Compounds similar to (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol are used in catalysis and chemical reactions. For instance, Smith et al. (2013) explored the use of 3-chloro-1-lithiopropene, which can be derived from related bromo-chloropropenes, in reactions with alkylboronates to yield 3-alkylprop-1-en-3-ols. This process is significant for its ability to introduce various alkyl groups, leveraging organoborane chemistry, and for yielding allylic alcohols with high efficiency (Smith et al., 2013).
Molecular Recognition and Supramolecular Chemistry
The structural features of compounds like (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol facilitate molecular recognition processes, crucial in supramolecular chemistry. Varughese and Pedireddi (2006) reported on the syntheses and structural analysis of molecular adducts formed between 3,5-dihydroxybenzoic acid derivatives and N-donor compounds. Their findings highlight the role of halogenated phenyl groups in establishing recognition through hydrogen bonding, contributing to the formation of elegant supramolecular architectures (Varughese & Pedireddi, 2006).
Electronic and Non-Linear Optical Properties
The electronic structure and non-linear optical (NLO) properties of bromo-chlorophenyl compounds have been a subject of interest. Nazeer et al. (2020) synthesized derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate and explored their reactivity and electronic properties. Their research, which includes frontier molecular orbital analysis and NLO studies, sheds light on the potential applications of such compounds in materials science, especially in the development of new optical materials (Nazeer et al., 2020).
properties
IUPAC Name |
(1R)-1-(3-bromo-4-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOUFUGNDAWVER-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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